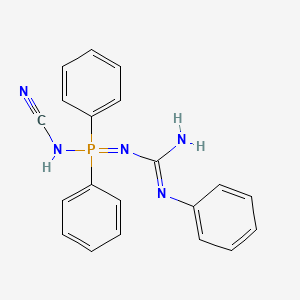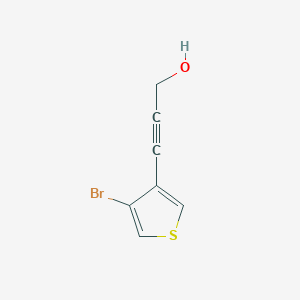
2-Propyn-1-ol, 3-(4-bromo-3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromo-3-tienil)-2-propino-1-ol es un compuesto orgánico con la fórmula molecular C7H5BrOS. Es un derivado del alcohol propargílico, que presenta un anillo de tiofeno bromado. Este compuesto es de interés en varios campos de la química debido a sus propiedades estructurales y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-(4-bromo-3-tienil)-2-propino-1-ol generalmente implica la bromación de 3-tienil-2-propino-1-ol. La reacción se lleva a cabo en condiciones controladas para asegurar la bromación selectiva en la posición deseada del anillo de tiofeno .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente impliquen rutas sintéticas similares con optimización para la producción a gran escala. Esto incluye el uso de agentes bromantes eficientes y condiciones de reacción que maximicen el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los correspondientes compuestos carbonílicos.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio, convirtiendo el compuesto en sus correspondientes alcoholes o alcanos.
Sustitución: El átomo de bromo en el compuesto puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica. Los reactivos comunes incluyen azida de sodio o cianuro de potasio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Azida de sodio, cianuro de potasio.
Productos principales:
Oxidación: Compuestos carbonílicos.
Reducción: Alcoholes, alcanos.
Sustitución: Azidas, nitrilos.
Aplicaciones Científicas De Investigación
3-(4-bromo-3-tienil)-2-propino-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-bromo-3-tienil)-2-propino-1-ol implica su interacción con varios objetivos moleculares. El átomo de bromo y el anillo de tiofeno juegan un papel crucial en su reactividad. El compuesto puede formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que lleva a posibles efectos biológicos. Las vías exactas y los objetivos moleculares aún están bajo investigación, pero su reactividad sugiere que podría interactuar con enzimas y proteínas involucradas en los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares:
1-(3-Tienil)-2-propino-1-ol: Estructura similar pero carece del átomo de bromo.
3-(Trimetilsilil)-2-propino-1-ol: Presenta un grupo trimetilsililo en lugar de un átomo de bromo.
3-Fenil-2-propino-1-ol: Contiene un grupo fenilo en lugar de un anillo de tiofeno.
Singularidad: 3-(4-bromo-3-tienil)-2-propino-1-ol es único debido a la presencia de un átomo de bromo y un anillo de tiofeno. Esta combinación confiere una reactividad y una posible actividad biológica distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Número CAS |
835886-93-6 |
|---|---|
Fórmula molecular |
C7H5BrOS |
Peso molecular |
217.08 g/mol |
Nombre IUPAC |
3-(4-bromothiophen-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5BrOS/c8-7-5-10-4-6(7)2-1-3-9/h4-5,9H,3H2 |
Clave InChI |
FUXLEYMPMDPEFB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CS1)Br)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
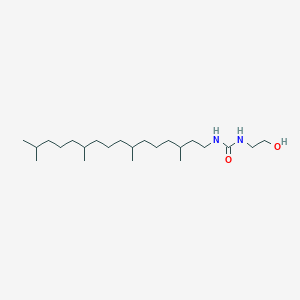
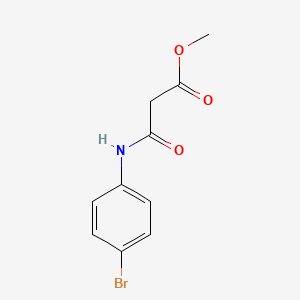
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
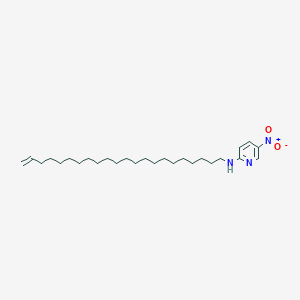
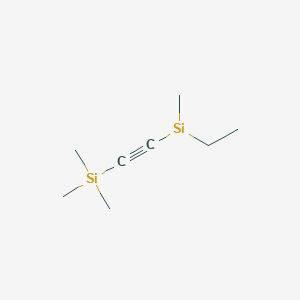
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)


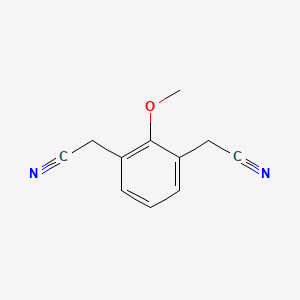
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
